molecular formula C4H5NO B1293550 5-Methylisoxazole CAS No. 5765-44-6

5-Methylisoxazole

Cat. No. B1293550
CAS RN: 5765-44-6
M. Wt: 83.09 g/mol
InChI Key: AGQOIYCTCOEHGR-UHFFFAOYSA-N
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Description

5-Methylisoxazole is a chemical compound that belongs to the isoxazole class, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The methyl group attached to the isoxazole ring at the fifth position distinguishes it from other isoxazoles, potentially affecting its chemical behavior and applications.

Synthesis Analysis

The synthesis of 5-methylisoxazoles has been achieved through various methods. One efficient approach involves a palladium-catalyzed synthesis via oxime-mediated functionalization of unactivated olefins, which affords a variety of 5-methylisoxazoles in moderate to good yields . Another method includes the use of 4-methyleneisoxazol-3-ones as precursors, which undergo a series of reactions including reductive isoxazole ring-opening and cyclization to produce (\alpha)-aminopyrrole derivatives . Additionally, 5-methylisoxazoles have been synthesized through environmentally benign methods using vinylogous nitroaldol adducts as synthons , and by 1,3-dipolar cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of 5-methylisoxazoles has been studied using various techniques. For instance, the crystal structure, DFT studies, and Hirshfeld surface analysis have been conducted to understand the molecular packing and intermolecular interactions in crystals of related isoxazole derivatives . These studies reveal the presence of hydrogen bonding and (\pi)-(\pi) interactions that contribute to the stability of the crystal lattice.

Chemical Reactions Analysis

5-Methylisoxazoles undergo a range of chemical reactions. They can be transformed into valuable pharmaceutical compounds such as valdecoxib and oxacillin . The reactivity of 5-methylisoxazoles allows for further functionalization, as demonstrated by the synthesis of 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone through iodination and palladium-catalyzed benzoylation, respectively . Moreover, these compounds can participate in photochemical reactions to produce 4-arylmethylene isoxazole-5(4H)-ones with potential larvicidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylisoxazoles have been predicted using computational methods. Molecular properties prediction and drug-likeness have been assessed using software tools like Molinspiration and MolSoft, while lipophilicity and solubility parameters have been evaluated using ALOGPS 2.1 program . Spectroscopic investigations, including UV-visible and NMR spectroscopy, have been employed to study the electronic properties and molecular interactions of these compounds . Additionally, the thermal stability of specific derivatives has been analyzed using thermogravimetric analysis (TGA) .

Scientific Research Applications

Biodegradation and Environmental Impact

5-Methylisoxazole and its derivatives have been studied for their biodegradability and environmental impact. Mulla et al. (2018) explored the degradation of sulfamethoxazole (SMX) in various bacterial strains, finding that these bacteria could completely degrade 3-amino-5-methylisoxazole, a by-product of SMX catabolism, suggesting potential applications in bioremediation of contaminated sites (Mulla et al., 2018).

Chemical Synthesis and Pharmaceutical Applications

The synthesis of 5-methylisoxazoles has been widely studied due to their applications in pharmaceuticals. Dong et al. (2014) described a palladium-catalyzed synthesis of 5-methylisoxazoles, demonstrating their use in the rapid synthesis of drugs like valdecoxib and oxacillin (Dong et al., 2014). Additionally, Morozova et al. (2017) investigated multicomponent heterocyclizations involving derivatives of 3(5)-aminoisoxazole, which can be used for the synthesis of various compounds (Morozova et al., 2017).

Immunomodulatory Activities

Isoxazoles, including 5-methylisoxazole derivatives, have shown promising immunomodulatory activities. Drynda et al. (2017) studied 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives, revealing their regulatory effects on immune responses, potentially offering therapeutic value in immunological disorders (Drynda et al., 2017).

Antibacterial Activities

The antibacterial properties of 5-methylisoxazole derivatives have been a subject of interest. Hui et al. (2002) synthesized various 5-methylisoxazole moieties with oxadiazole derivatives, evaluating their antibacterial activities (Hui et al., 2002).

Bioactivation Mechanism and Toxicity Studies

Research on the bioactivation mechanisms of 5-methylisoxazoles has provided insights into their potential toxicity and therapeutic applications. Bylund et al. (2012) explored the bioactivation of phenyl methyl-isoxazoles, revealing novel mechanisms of reactive metabolite formation and offering strategies to mitigate potential toxicity risks (Bylund et al., 2012).

Safety And Hazards

5-Methylisoxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The isoxazole nucleus, including 5-Methylisoxazole, has shown a wide spectrum of biological activities and therapeutic potential. Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a roadmap for the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .

properties

IUPAC Name

5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQOIYCTCOEHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064000
Record name Isoxazole, 5-methyl-
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisoxazole

CAS RN

5765-44-6
Record name 5-Methylisoxazole
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Record name 5-Methylisoxazole
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Record name 5-Methylisoxazole
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Record name Isoxazole, 5-methyl-
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Record name 5-METHYLISOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,300
Citations
AS Leonard, MA Davare, MC Horne, CC Garner… - Journal of Biological …, 1998 - ASBMB
Rapid glutamatergic synaptic transmission is mediated by ionotropic glutamate receptors and depends on their precise localization at postsynaptic membranes opposing the …
Number of citations: 558 www.jbc.org
S Maeng, CA Zarate Jr, J Du, RJ Schloesser… - Biological …, 2008 - Elsevier
BACKGROUND: Ketamine exerts a robust, rapid, and relatively sustained antidepressant effect in patients with major depression. Understanding the mechanisms underlying the …
Number of citations: 225 www.sciencedirect.com
M Takahashi, A Kohara, J Shishikura… - CNS drug …, 2002 - Wiley Online Library
This review focuses on the in vitro and in vivo neuropharmacology of YM872, a potential neuroprotective agent currently undergoing clinical trials in the United States (trial name: AMPA …
Number of citations: 67 onlinelibrary.wiley.com
M Blaschke, BU Keller, R Rivosecchi… - Proceedings of the …, 1993 - National Acad Sciences
Joro spider toxin (JSTX) is one of the most potent antagonists of glutamatergic AMPA/KA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate) receptor channels in …
Number of citations: 274 www.pnas.org
M Shimizu-Sasamata, S Kawasaki-Yatsugi… - … of Pharmacology and …, 1996 - ASPET
We investigated the pharmacological properties and neuroprotective actions of a novel alpha-amino-3-hydroxy-5-methylisoxazole-y-propionate (AMPA)/kainate receptor antagonist, [6-(…
Number of citations: 100 jpet.aspetjournals.org
M Köhler, HC Kornau, PH Seeburg - Journal of Biological Chemistry, 1994 - Elsevier
The murine gene encoding the GluR-B subunit of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors was characterized with respect to exon-intron organization, …
Number of citations: 188 www.sciencedirect.com
TK Murray, K Whalley, CS Robinson, MA Ward… - … of Pharmacology and …, 2003 - ASPET
Glutamate is the major excitatory transmitter in the brain. Recent developments in the molecular biology and pharmacology of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic …
Number of citations: 126 jpet.aspetjournals.org
GE Davico - Journal of physical organic chemistry, 2005 - Wiley Online Library
… Thus, the nitrile (2d) is predicted as the reaction product in the thermolysis of 5methylisoxazole (… For 5-methylisoxazole our best theoretical level predicts an activation barrier for the rate-…
Number of citations: 13 onlinelibrary.wiley.com
DE Murphy, EW Snowhill, M Williams - Neurochemical research, 1987 - Springer
The binding of [ 3 H]AMPA (Dl-α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid), a ligand for the putative quisqualate excitatory amino acid receptor subtype, was evaluated …
Number of citations: 192 link.springer.com
A Lifshitz, D Wohlfeiler - The Journal of Physical Chemistry, 1992 - ACS Publications
The thermal decomposition of 5-methylisoxazole was … toluene ([toluene]/[5-methylisoxazole]~ 10) on the concentrations … of C2H5CN and CO in 5-methylisoxazole involves an N-0 bond …
Number of citations: 12 pubs.acs.org

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